Neuropeptide Y (13-36) is a fragment of the human neuropeptide Y, consisting of 24 amino acids. It is particularly notable for its role as an agonist for the neuropeptide Y2 receptor, which is involved in various physiological processes, including vasopressor responses and modulation of neurotransmitter release. This peptide fragment has garnered interest due to its implications in neurobiology and potential therapeutic applications.
Neuropeptide Y (13-36) is derived from the larger neuropeptide Y, which is predominantly found in the central nervous system and peripheral tissues. The complete neuropeptide Y consists of 36 amino acids, and the (13-36) fragment retains significant biological activity. It can be synthesized through chemical methods or isolated from biological sources, such as porcine brain tissue, where it was first identified.
Neuropeptide Y (13-36) belongs to the class of neuropeptides and is categorized under peptide hormones. It acts primarily through G-protein coupled receptors, specifically targeting the neuropeptide Y2 receptor subtype. This classification highlights its role in neuromodulation and endocrine signaling.
The synthesis of Neuropeptide Y (13-36) can be achieved through solid-phase peptide synthesis or recombinant DNA technology. Solid-phase synthesis allows for precise control over the sequence and modifications of the peptide, while recombinant techniques enable the production of larger quantities.
The molecular structure of Neuropeptide Y (13-36) reveals a sequence of 24 amino acids with specific conformational properties that facilitate its interaction with receptors. The structure can be represented as follows:
The peptide exhibits a helical conformation that is crucial for its receptor binding affinity and biological activity. The presence of specific residues at both ends enhances stability and interaction with neuropeptide Y receptors.
Neuropeptide Y (13-36) participates in various biochemical reactions, primarily involving receptor binding and signal transduction pathways. Upon binding to the neuropeptide Y2 receptor, it initiates intracellular signaling cascades that affect neurotransmitter release and vascular responses.
The mechanism by which Neuropeptide Y (13-36) exerts its effects involves several steps:
Studies indicate that Neuropeptide Y (13-36) has distinct effects compared to other fragments like Neuropeptide Y (3-36), highlighting its unique role in physiological regulation.
Neuropeptide Y (13-36) is a white to off-white powder that is soluble in water at concentrations up to 0.8 mg/ml. It should be stored at -20°C to maintain stability.
Neuropeptide Y (13-36) has several scientific uses:
Neuropeptide Y (13-36), human, is a truncated 24-amino acid fragment derived from the endogenous 36-amino acid neuropeptide Y (NPY). Its specific sequence is Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH₂ (molecular weight: 3000.43 Da) [9]. The peptide retains the C-terminal amidation—a critical post-translational modification (PTM) shared with full-length NPY. This amidation is enzymatically catalyzed by peptidylglycine α-amidating monooxygenase (PAM) and is indispensable for receptor binding affinity and biological activity [5] [8]. Unlike full-length NPY, NPY (13-36) lacks N-terminal tyrosine residues (Tyr¹ and Tyr²), which eliminates Y1 receptor agonism and shifts its selectivity toward Y2 receptors [1] [7].
Key Structural Features:
Table 1: Primary Structure of NPY (13-36), Human
Position | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 |
---|---|---|---|---|---|---|---|---|---|---|---|---|
Amino Acid | Pro | Ala | Glu | Asp | Met | Ala | Arg | Tyr | Tyr | Ser | Ala | Leu |
Position | 25 | 26 | 27 | 28 | 29 | 30 | 31 | 32 | 33 | 34 | 35 | 36 |
Amino Acid | Arg | His | Tyr | Ile | Asn | Leu | Ile | Thr | Arg | Gln | Arg | Tyr-NH₂ |
NPY (13-36) exhibits distinct receptor selectivity compared to full-length NPY and other proteolytic fragments:
Table 2: Binding Affinities of NPY Fragments at Human Receptors
Peptide | Y1 Receptor (pKi) | Y2 Receptor (pKi) | Y5 Receptor (pKi) |
---|---|---|---|
NPY (1–36) | 9.27 | 9.27 | 8.80 |
NPY (13–36) | <6.0 | 8.55 | 7.20 |
NPY (18–36) | <6.0 | 6.51 | <6.0 |
NPY (3–36) | <6.0 | 8.80 | 8.30 |
NPY (13–36) is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry [6] [9]. The protocol involves:
Critical quality controls include:
NPY (13–36) undergoes rapid proteolysis by extracellular and membrane-bound enzymes:
Table 3: Degradation Kinetics of NPY (13–36) in Biological Matrices
Matrix | Major Enzymes | Half-Life (min) | Primary Degradation Products |
---|---|---|---|
Human Plasma | DPPIV, Aminopeptidase P | 3–5 | NPY (15–36), NPY (17–36) |
CSF | Endopeptidases | ~30 | NPY (20–36), NPY (25–36) |
Brain Tissue | Membrane Metalloendopeptidases | 15–20 | NPY (18–36), NPY (26–36) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7